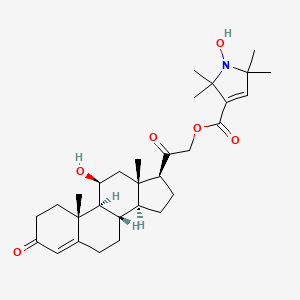

Corticosterone nitroxide

Description

Significance of Corticosteroids in Endocrine Physiology and Stress Biology

Corticosteroids are a class of steroid hormones produced in the adrenal cortex. openaccesspub.orgwikipedia.org They are broadly categorized into glucocorticoids and mineralocorticoids, which together regulate a wide array of physiological processes. wikipedia.org Glucocorticoids, such as cortisol in humans and corticosterone (B1669441) in many other vertebrates, are central to the body's response to stress. openaccesspub.orgwikipedia.orgoup.com Their secretion is controlled by the hypothalamic-pituitary-adrenal (HPA) axis, a finely tuned neuroendocrine system that responds to various internal and external stressors. frontiersin.org

The physiological effects of corticosteroids are extensive, influencing carbohydrate, protein, and lipid metabolism. wikipedia.orgnih.gov They also play a crucial role in the immune system, possessing potent anti-inflammatory and immunosuppressive properties. wikipedia.orgfrontiersin.org Furthermore, corticosteroids impact the cardiovascular system, musculoskeletal system, nervous system, and even behavior and mood. nih.gov Their ability to modulate such a diverse range of functions underscores their importance in maintaining homeostasis, particularly during periods of stress. nih.gov

Multifaceted Roles of Nitric Oxide in Biological Systems

Nitric oxide (NO) is a highly reactive free radical gas that acts as a key signaling molecule in virtually every biological system. nih.govwikipedia.org Initially identified as the endothelium-derived relaxing factor (EDRF) responsible for vasodilation, its known functions have expanded dramatically. oup.com NO is involved in neurotransmission, immune responses, and has various roles in the cardiovascular, pulmonary, gastrointestinal, and central nervous systems. nih.govwikipedia.org

Produced by a family of enzymes called nitric oxide synthases (NOS), NO's effects can be both beneficial and detrimental, depending on its concentration and the cellular environment. oup.comtandfonline.com It can act as a protective agent against oxidative stress, yet at high concentrations, it can contribute to cellular damage. oup.com In the immune system, NO produced by macrophages is toxic to pathogens and tumor cells. wikipedia.orgoup.com This dual nature of NO makes it a fascinating and complex molecule in both health and disease.

Historical Context of Corticosteroid-Nitric Oxide Interplay Research

The recognition that corticosteroids and nitric oxide pathways are interconnected is a more recent development in endocrinology and cell biology. Research has revealed a complex interplay between these two signaling systems. For instance, studies have shown that nitric oxide can mediate the rapid release of corticosterone from the adrenal glands in response to adrenocorticotropic hormone (ACTH). nih.govpnas.org This suggests that NO is an important upstream regulator of corticosteroid secretion.

Conversely, corticosteroids have been shown to influence nitric oxide production. Glucocorticoids can inhibit the expression of inducible nitric oxide synthase (iNOS), one of the key enzymes responsible for producing large amounts of NO during inflammation. physiology.orgnih.gov This inhibitory effect is a key mechanism behind the anti-inflammatory actions of corticosteroids. However, the relationship is not always inhibitory; in some contexts, glucocorticoids have been observed to increase nitric oxide levels, which may contribute to some of their physiological or even pathological effects. scientificarchives.com This intricate and sometimes paradoxical relationship has spurred interest in developing hybrid compounds like corticosterone nitroxide, which physically links a corticosteroid to a nitric oxide-donating moiety, to explore and potentially harness these interactions for therapeutic benefit. acs.orgresearchgate.netnih.gov

Chemical and Spectroscopic Profile of this compound

The unique properties of this compound stem from its hybrid nature, combining the steroidal backbone of corticosterone with the paramagnetic nitroxide radical. This section details its synthesis and structural characteristics.

Synthesis and Chemical Properties

The synthesis of steroidal-nitroxide hybrids generally involves the esterification of the steroid's hydroxyl group with a carboxylic acid-functionalized nitroxide. qut.edu.au In the case of corticosterone, the primary alcohol at the C-21 position is the typical site for this modification. acs.orgresearchgate.net A common method for this is carbodiimide (B86325) coupling, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). qut.edu.au

The choice of the linker between the corticosterone and the nitroxide moiety can influence the compound's stability and solubility. acs.orgresearchgate.net Researchers have explored various linkers, including simple alkyl chains and aromatic groups, to create stable compounds that can release nitric oxide. acs.orgresearchgate.netnih.gov The resulting this compound is a stable radical, a property conferred by the nitroxide group.

Spectroscopic Analysis

The structural elucidation and characterization of this compound rely on a combination of spectroscopic techniques.

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of the synthesized hybrid molecule. Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to analyze the compound. researchgate.netresearchgate.netdiva-portal.org The mass spectrum would be expected to show a molecular ion peak corresponding to the combined mass of the corticosterone and the nitroxide moiety, along with characteristic fragment ions from both the steroid and the nitroxide components. acs.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct method for studying the nitroxide component of the molecule. srce.hrnih.gov Since EPR spectroscopy specifically detects species with unpaired electrons, it provides a definitive signature of the nitroxide radical. srce.hrnih.gov The EPR spectrum of a nitroxide typically consists of a three-line pattern due to the hyperfine interaction between the unpaired electron and the nitrogen nucleus. fu-berlin.demdpi.com The shape and splitting of these lines can provide detailed information about the local environment and rotational motion of the nitroxide spin label. nih.govmdpi.com This technique is also invaluable for detecting the release of nitric oxide from the hybrid compound, often through a method called spin trapping. srce.hr

Biological Activity and Research Findings

The biological investigation of this compound aims to understand how the combined properties of a glucocorticoid and a nitroxide manifest in cellular and organismal systems.

In Vitro Studies

In vitro models are essential for dissecting the molecular mechanisms of this compound's action at the cellular level.

A primary focus of research into nitroxide-containing compounds is their antioxidant capacity. Nitroxides are known to act as superoxide (B77818) dismutase (SOD) mimetics, scavenging superoxide radicals and reducing oxidative stress. qut.edu.au This is a key departure from the parent corticosterone molecule. While corticosteroids are potent anti-inflammatory agents, their effects on oxidative stress are complex and can sometimes be pro-oxidant. frontiersin.org The nitroxide moiety is expected to confer direct antioxidant properties to the hybrid molecule.

The anti-inflammatory activity of this compound would be evaluated in cell culture models of inflammation, for instance, by measuring the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in response to an inflammatory stimulus like lipopolysaccharide (LPS). nih.govsemanticscholar.org It is hypothesized that the hybrid compound will exhibit enhanced anti-inflammatory effects due to the combined action of the glucocorticoid receptor-mediated signaling from the corticosterone part and the antioxidant/redox-modulating effects of the nitroxide part. researchgate.net

Studies in specific cell lines, such as macrophages, endothelial cells, or neurons, are used to investigate the effects of this compound on various cellular processes. For example, in macrophages, researchers would assess its ability to modulate the inflammatory response. physiology.org In endothelial cells, its effects on vasodilation and endothelial dysfunction, a key factor in atherosclerosis, would be of interest. mdpi.com In neuronal cells, the compound's potential to protect against oxidative stress-induced cell death could be explored, given the known roles of both glucocorticoids and nitric oxide in neuronal function and plasticity. nih.govfrontiersin.org

In Vivo Studies

Animal models provide a more integrated physiological context to study the effects of this compound.

Rodent models are commonly used to investigate the in vivo effects of new compounds. inventi.in For this compound, animal models of inflammation (e.g., carrageenan-induced paw edema), stress, or neurodegenerative diseases would be relevant. inventi.intandfonline.com In these models, researchers would assess the compound's ability to reduce inflammation, modulate the stress response, and protect against tissue damage.

The overarching goal of both in vitro and in vivo studies is to elucidate the mechanism of action of this compound. It is believed to act through a dual mechanism. drugbank.com The corticosterone component binds to the glucocorticoid receptor (GR), leading to the genomic and non-genomic effects characteristic of corticosteroids, including the suppression of pro-inflammatory gene expression. frontiersin.org Simultaneously, the nitroxide component acts as a redox-active moiety, scavenging reactive oxygen species and potentially interacting with other signaling pathways that are sensitive to the cellular redox state. qut.edu.au

A key area of investigation is the interaction between these two pathways. For example, does the antioxidant effect of the nitroxide modulate the activity of the glucocorticoid receptor? Conversely, does the activation of the glucocorticoid receptor influence the redox-modulating effects of the nitroxide? The rapid behavioral effects of corticosterone have been shown to be dependent on nitric oxide, suggesting a pre-existing functional link that this hybrid molecule could exploit. karger.com The interplay between corticosterone and nitric oxide in regulating processes like neurogenesis further highlights the potential for complex interactions. nih.gov Ultimately, research aims to determine if this hybrid design leads to a synergistic effect, resulting in enhanced therapeutic efficacy or a more favorable profile compared to the administration of corticosterone alone. acs.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

65402-12-2 |

|---|---|

Molecular Formula |

C30H43NO6 |

Molecular Weight |

513.7 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate |

InChI |

InChI=1S/C30H43NO6/c1-27(2)14-22(28(3,4)31(27)36)26(35)37-16-24(34)21-10-9-20-19-8-7-17-13-18(32)11-12-29(17,5)25(19)23(33)15-30(20,21)6/h13-14,19-21,23,25,33,36H,7-12,15-16H2,1-6H3/t19-,20-,21+,23-,25+,29-,30-/m0/s1 |

InChI Key |

CUDJDEFWCLVTEM-UMYAMQQBSA-N |

SMILES |

CC1(C=C(C(N1O)(C)C)C(=O)OCC(=O)C2CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)C5=CC(N(C5(C)C)O)(C)C)C)O |

Canonical SMILES |

CC1(C=C(C(N1O)(C)C)C(=O)OCC(=O)C2CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C |

Synonyms |

corticosterone nitroxide |

Origin of Product |

United States |

Regulation of Corticosterone Dynamics by Nitric Oxide Systems

Nitric Oxide Modulators of Adrenocortical Steroidogenesis

Nitric oxide's influence on the adrenal cortex is complex, with research pointing to both stimulatory and inhibitory roles in the production and secretion of corticosterone (B1669441). This dual functionality depends on various factors, including the specific physiological context and the part of the steroidogenic pathway being examined.

Influence on Corticosterone Release Mechanisms

Nitric oxide is a key mediator in the rapid release of corticosterone, particularly in response to adrenocorticotropic hormone (ACTH), the primary stimulator of the adrenal cortex. pnas.org Studies using in vitro models of rat adrenals have shown that NO donors, such as sodium nitroprusside (SNP), can directly stimulate the release of corticosterone. pnas.org This effect is believed to be central to the acute response to ACTH, as the process is blocked by inhibitors of nitric oxide synthase (NOS), the enzyme responsible for NO production, and by NO scavengers like hemoglobin. pnas.org

The mechanism appears to involve the release of pre-synthesized and stored corticosterone. pnas.org Following incubation with ACTH or NO donors, the corticosterone content within the adrenal glands was found to be depleted by approximately 40%, suggesting that release outpaced de novo synthesis during this acute phase. pnas.org This indicates that NO facilitates the rapid mobilization of stored hormone reserves. pnas.org However, there is also evidence suggesting an inhibitory role. Pretreatment with L-arginine, the substrate for NO synthesis, has been shown to markedly reduce the corticosterone response induced by vasopressin. nih.gov Conversely, NOS inhibitors like L-NAME and L-NNA were found to significantly augment the corticosterone response to vasopressin. nih.gov

Effects on Corticosterone Biosynthetic Pathways

The role of nitric oxide in the actual synthesis of corticosterone is multifaceted, with studies presenting seemingly contradictory findings. Several investigations suggest that NO acts as a negative modulator of steroidogenesis. nih.govbioscientifica.com For instance, various NO donors, including sodium nitroprusside (SNP) and S-nitroso-L-acetyl penicillamine (B1679230) (SNAP), have been shown to decrease corticosterone production in a dose-dependent manner in both unstimulated and ACTH-stimulated adrenal cells. nih.gov This inhibitory action was reversed by hemoglobin, confirming the involvement of NO. nih.gov

This inhibition appears to target early steps in the steroidogenic pathway. SNP was found to inhibit the conversion of cholesterol to pregnenolone (B344588), a critical rate-limiting step catalyzed by the cytochrome P450 side-chain cleavage enzyme. nih.govoup.com The effect was observed when steroidogenesis was stimulated by 8Br-cAMP and 22(R)-OH-cholesterol, but not when pregnenolone itself was provided as a substrate, pinpointing the inhibition to a step before pregnenolone formation. nih.govoup.com In line with this, L-arginine, the precursor for NO, also decreased corticosterone production, an effect that was not seen when pregnenolone was supplied externally. oup.com

Conversely, other studies propose a stimulatory role for NO. Research has demonstrated that L-arginine caused a dose-dependent increase in corticosterone secretion, suggesting NO can enhance steroidogenesis. pnas.org This discrepancy in findings may arise from differences in experimental models, such as the use of isolated cells versus intact tissue preparations, where cell-to-cell interactions are preserved. pnas.orgbioscientifica.com

| Modulator | Type | Observed Effect | Experimental Context | Reference |

|---|---|---|---|---|

| Sodium Nitroprusside (SNP) | NO Donor | Stimulated acute corticosterone release | In vitro rat adrenal gland | pnas.org |

| Sodium Nitroprusside (SNP), SNAP, DEA/NO | NO Donor | Decreased corticosterone production | Rat zona fasciculata cells | nih.govbioscientifica.com |

| L-arginine | NO Precursor | Reduced vasopressin-induced corticosterone response | In vivo rat model | nih.gov |

| L-arginine | NO Precursor | Decreased basal and ACTH-stimulated corticosterone production | Rat zona fasciculata cells | oup.com |

| L-NAME, L-NNA | NOS Inhibitor | Augmented vasopressin-induced corticosterone response | In vivo rat model | nih.gov |

| L-NG-nitro-arginine | NOS Inhibitor | Increased corticosterone secretion | Rat zona fasciculata cells | nih.gov |

Differential Regulation by Nitric Oxide Synthase Isoforms (NOS)

The synthesis of nitric oxide is catalyzed by a family of NOS enzymes, with three main isoforms: neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III). bioscientifica.com All three isoforms have been identified in the adrenal gland, but their expression and regulatory roles can differ. bioscientifica.comscirp.org

In the rat adrenal zona fasciculata, both nNOS and eNOS mRNA and protein have been detected, while iNOS was not found under basal conditions. oup.com The enzymatic activity in this region was confirmed to be from a constitutive NOS isoform. oup.com Similarly, studies in ovine fetal adrenal cortex found mRNA for all three isoforms, but protein expression was only detected for nNOS and eNOS, with eNOS being the predominant isoform. bioscientifica.com

The regulation of these isoforms can be influenced by physiological conditions. For example, immobilization stress has been shown to increase nNOS mRNA in the rat adrenal cortex. bioscientifica.com In models of hypertension induced by ACTH or corticosterone, the expression of NOS isoforms, particularly iNOS (Nos2) and eNOS (Nos3), was found to be significantly reduced in the kidney. ahajournals.orgnih.gov Specifically, chronic ACTH administration led to a decrease in iNOS mRNA in the adrenal gland itself. ahajournals.orgnih.gov The inducible isoform, iNOS, is typically associated with pathophysiological states and can be induced by stimuli like lipopolysaccharide (LPS), where it appears to play a role in the response of the hypothalamic-pituitary-adrenal (HPA) axis. jpp.krakow.pl

| NOS Isoform | Type | Location/Expression | Regulatory Notes | Reference |

|---|---|---|---|---|

| nNOS (NOS-I) | Constitutive, Ca2+ dependent | Detected in rat adrenal zona fasciculata and medulla. bioscientifica.comoup.com | mRNA increased by immobilization stress in rat adrenal cortex. bioscientifica.com | |

| eNOS (NOS-III) | Constitutive, Ca2+ dependent | Detected in rat adrenal zona fasciculata; predominant isoform in ovine fetal adrenal cortex. bioscientifica.comoup.com | Plays a role in physiologic functions. bioscientifica.com | |

| iNOS (NOS-II) | Inducible, Ca2+ independent | Not detected basally in rat zona fasciculata; mRNA decreased by chronic ACTH. oup.comahajournals.org | Involved in HPA axis response to LPS; produces large amounts of NO. jpp.krakow.pl |

Prostaglandin-Mediated Pathways in Nitric Oxide-Corticosterone Interactions

A significant portion of nitric oxide's effect on corticosterone release is not direct but is mediated through the prostaglandin (B15479496) (PG) system. pnas.org Research indicates that the rapid release of corticosterone induced by ACTH is dependent on a cascade involving both NO and prostaglandins (B1171923). pnas.org The proposed mechanism is that ACTH activates NOS, leading to the production of NO. pnas.org Nitric oxide, in turn, activates the enzyme cyclooxygenase (COX), which then generates prostaglandins, specifically prostaglandin E2 (PGE2). pnas.orguba.ar It is this subsequent release of PGE2 that is thought to trigger the exocytosis of stored corticosterone. pnas.org

This pathway is supported by several lines of evidence. The NO donor sodium nitroprusside was shown to stimulate the release of PGE, and PGE2 itself stimulated corticosterone release. pnas.org Crucially, the use of indomethacin, a COX inhibitor that blocks prostaglandin synthesis, prevented the release of corticosterone induced by both ACTH and the NO donor. pnas.org This demonstrates that prostaglandins are a necessary downstream mediator for the acute NO-dependent release of corticosterone. pnas.org This interaction, where NO stimulates COX activity, appears to be a key signaling mechanism in the adrenal gland's response to stressors. pnas.orgjpp.krakow.pl

Autocrine and Paracrine Nitric Oxide Signaling in Adrenal Gland Function

Nitric oxide is well-suited to act as a local signaling molecule due to its gaseous nature and short half-life. Within the adrenal gland, NO functions as both an autocrine (acting on the cell that produced it) and paracrine (acting on nearby cells) regulator of steroidogenesis. pnas.orgbioscientifica.com The adrenal gland's rich vascular network ensures that steroidogenic adrenocortical cells are in close contact with endothelial cells, which are a source of NO. nih.gov This proximity allows for tight paracrine regulation. nih.gov

Corticosterone S Influence on Nitric Oxide Metabolism and Signaling

Modulation of Nitric Oxide Synthase Expression and Activity by Glucocorticoids

Glucocorticoids, including corticosterone (B1669441), are potent modulators of nitric oxide synthase (NOS) enzymes, the catalysts for NO production from L-arginine. unimedizin-mainz.de This regulation occurs at multiple levels, including gene transcription and post-translational modifications of the three main NOS isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). scispace.combioscientifica.com The impact of glucocorticoids on NOS expression and activity is a key mechanism through which they influence vascular tone, neurotransmission, and immune responses. nih.govcas.cz

Glucocorticoids predominantly exert a downregulatory effect on the expression of NOS isoforms through transcriptional mechanisms. nih.gov Studies have shown that chronic in vivo administration of corticosterone or ACTH (which stimulates corticosterone production) significantly reduces the mRNA levels of both iNOS (Nos2) and eNOS (Nos3) in the kidney. ahajournals.org Specifically, in corticosterone-treated rats, iNOS mRNA decreased by 68% in the renal cortex and 62% in the medulla, while eNOS mRNA fell by 50% in the cortex. ahajournals.org This downregulation is consistent with a role for these changes in the development of glucocorticoid-induced hypertension. ahajournals.org The mechanisms for this transcriptional repression include decreased eNOS gene transcription, increased degradation of eNOS mRNA, and reduced eNOS protein stability. springermedizin.de In inflammatory conditions, corticosteroids are known to decrease the expression of iNOS mRNA. nih.govaai.org

Conversely, some evidence points to a rapid, non-transcriptional activation of eNOS by corticosteroids. jci.org This effect is mediated through the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, leading to the phosphorylation and activation of eNOS. jci.orgaustinpublishinggroup.com This rapid activation demonstrates a corticosteroid class effect, as various steroids, including dexamethasone (B1670325) and hydrocortisone, were found to activate eNOS. jci.org Post-translational modifications, such as the ubiquitination of the glucocorticoid receptor, can also indirectly influence the transcriptional regulation of target genes, including those in the NO pathway. frontiersin.org

Table 1: Effect of Corticosterone Treatment on NOS Isoform mRNA Levels in Rat Kidney

Data adapted from research on corticosterone-induced hypertension, showing the percentage reduction in mRNA for different NOS isoforms in the renal cortex and medulla compared to control rats. ahajournals.org

| NOS Isoform | Tissue Location | mRNA Reduction (%) |

|---|---|---|

| iNOS (Nos2) | Renal Cortex | 68% |

| iNOS (Nos2) | Renal Medulla | 62% |

| eNOS (Nos3) | Renal Cortex | 50% |

| eNOS (Nos3) | Renal Medulla | 23% |

| nNOS (Nos1) | Renal Medulla | 29% |

A primary consequence of glucocorticoid action is a reduction in the bioavailability of nitric oxide. scispace.comnih.gov This is evidenced by significant decreases in plasma levels of nitrite (B80452) and nitrate (B79036) (NOx), which are stable biomarkers of NO availability. scispace.com The reduction in NO bioavailability contributes to pathologies such as glucocorticoid-induced hypertension. scispace.comnih.gov

The mechanisms behind this reduced availability are twofold. Firstly, as discussed, glucocorticoids can decrease the production of NO by downregulating eNOS expression and activity. springermedizin.defrontiersin.org Secondly, glucocorticoids promote oxidative stress, leading to an increase in reactive oxygen species (ROS) like the superoxide (B77818) anion. springermedizin.de Superoxide rapidly reacts with NO to form peroxynitrite, a potent and cytotoxic oxidant, which effectively scavenges NO and prevents it from performing its vasodilatory functions. springermedizin.de Exposure of endothelial cells to dexamethasone has been shown to increase ROS production via NAD(P)H oxidase and xanthine (B1682287) oxidase, leading to decreased NO and increased peroxynitrite formation. springermedizin.de

However, the interaction is complex. In some contexts, glucocorticoids may help preserve NO bioavailability by upregulating the expression and activity of glucose-6-phosphate dehydrogenase (G6PD). ahajournals.org G6PD is a key source of NADPH, a critical cofactor for eNOS, and by boosting its activity, glucocorticoids can help limit cellular oxidant stress. ahajournals.org

Glucocorticoid Effects on Nitric Oxide-cGMP Pathway Components

The biological effects of nitric oxide are often mediated by the activation of soluble guanylyl cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Glucocorticoids can significantly influence this signaling pathway.

In human platelets, cortisol has been shown to reduce the levels of NO, which in turn leads to a dose-dependent decrease in cGMP levels. nih.gov This effect on the NO/cGMP pathway contributes to platelet activation and aggregation. nih.gov Similarly, in hippocampal neurons, corticosterone exposure leads to a decrease in both cGMP and cAMP, an effect linked to the upregulation of phosphodiesterase 2A (PDE2A), an enzyme that degrades these cyclic nucleotides. oup.com

In contrast, studies on endothelial cells have shown that the rapid, non-genomic activation of eNOS by dexamethasone results in increased NO production and a subsequent two-fold increase in intracellular cGMP levels. jci.org This highlights the context-dependent nature of glucocorticoid effects on the cGMP pathway. Furthermore, in the hippocampus, NO derived from nNOS can downregulate the expression of the glucocorticoid receptor itself, a process that involves both the sGC/cGMP pathway and the formation of peroxynitrite. nih.govjneurosci.org This creates a negative feedback loop where NO modulates the cell's sensitivity to glucocorticoids. nih.govjneurosci.org

Cross-Regulation with Oxidative and Nitrosative Stress Pathways

Glucocorticoids are deeply enmeshed with cellular pathways of oxidative and nitrosative stress. nih.gov Chronic or high-dose exposure to corticosterone can induce a state of oxidative stress, characterized by an imbalance between pro-oxidant and antioxidant systems. tandfonline.com Exogenous corticosterone administration in rats leads to a significant decline in the brain, liver, and heart of key antioxidant defenses. tandfonline.com This includes reduced activity of free-radical scavenging enzymes like superoxide dismutase (SOD) and catalase (CAT), as well as depletion of the non-enzymatic antioxidant glutathione (B108866) (GSH). tandfonline.com Concurrently, markers of cellular damage, such as lipid peroxidation and protein carbonyl content, are significantly increased. tandfonline.com

This induction of oxidative stress is a critical component of how glucocorticoids reduce NO bioavailability. By stimulating ROS production through enzymes like NADPH oxidase, glucocorticoids increase the generation of superoxide anions. springermedizin.demdpi.com The rapid reaction between superoxide and NO not only consumes NO but also generates peroxynitrite (ONOO⁻), a highly reactive nitrogen species (RNS). springermedizin.denih.govjneurosci.org The formation of peroxynitrite is a key event in nitrosative stress, leading to cellular damage through the nitration of tyrosine residues on proteins, forming nitrotyrosine. nih.govtermedia.pl Cortisol has been shown to induce nitrotyrosine formation, a biomarker for RNS. nih.gov

Studies have shown that individuals with higher basal levels of corticosterone may be more vulnerable to the accumulation of oxidative and nitrosative mediators in the brain following a stress event. nih.govresearchgate.net This susceptibility is marked by higher lipid peroxidation and increased activity of iNOS, which can produce large, cytotoxic amounts of NO that contribute to nitrosative stress. nih.govresearchgate.net The interplay is complex, as some studies suggest that short-term elevation of corticosterone might enhance antioxidant defenses, a phenomenon known as hormesis. plos.org However, the predominant effect of chronic exposure is the promotion of an oxidative and nitrosative environment that can lead to cellular dysfunction and damage. nih.govtandfonline.comfrontiersin.org

Table 2: Effect of Exogenous Corticosterone on Antioxidant Defenses and Oxidative Damage Markers

Data from a study investigating the direct role of corticosterone in inducing oxidative processes. Values represent significant changes observed in the brain, liver, and heart of rats following corticosterone administration. tandfonline.com

| Biomarker Type | Specific Marker | Observed Effect |

|---|---|---|

| Antioxidant Enzyme Activity | Superoxide Dismutase (SOD) | Decreased |

| Catalase (CAT) | Decreased | |

| Glutathione S-transferase (GST) | Decreased | |

| Glutathione Reductase (GR) | Decreased | |

| Non-Enzymatic Antioxidant | Glutathione (GSH) | Decreased |

| Oxidative Damage Marker | Lipid Peroxidation | Increased |

| Protein Carbonyl Content | Increased |

Neurobiological Dimensions of Corticosterone Nitric Oxide Interactions

Impact on Neurogenesis and Neuronal Plasticity

The interaction between corticosterone (B1669441) and nitric oxide has profound implications for neurogenesis, the birth of new neurons, and neuronal plasticity, the ability of the brain to reorganize itself. It is well-established that corticosterone generally suppresses neurogenesis in the adult dentate gyrus. Acute treatment with corticosterone leads to a significant decrease in the number of newly born cells in the hilus of the dentate gyrus. Conversely, the removal of endogenous adrenal steroids through adrenalectomy results in a significant increase in the birth of new neurons.

The role of nitric oxide in this process is intricate. The use of a generic NOS inhibitor, L-NAME, has been shown to stimulate neurogenesis in the dentate gyrus, suggesting that NO itself can be inhibitory to this process. Interestingly, L-NAME also has the effect of lowering plasma corticosterone levels. The stimulating effect of L-NAME on neurogenesis is dependent on the presence of rhythmic fluctuations in plasma corticosterone. In animals with a flattened diurnal corticosterone rhythm due to a subcutaneous implant, L-NAME fails to stimulate neurogenesis. This sensitivity can be restored by a single daily injection of corticosterone that mimics the natural diurnal rhythm.

These findings suggest that corticosterone may exert its inhibitory effect on progenitor cells in part through an increase in nitric oxide formation. The use of an iNOS antagonist, aminoguanidine, was found to significantly increase the proliferation of progenitor cells in corticosterone-treated rats, but not in control animals. This provides evidence that iNOS plays a role in corticosterone-regulated neurogenesis. mdpi.com It is proposed that the effects of reduced NO on neurogenesis might involve a dual mechanism: a decrease in plasma corticosterone and an increased induction of iNOS and/or eNOS within the dentate gyrus.

| Condition | Effect on Neurogenesis | Mediating Factors |

|---|---|---|

| Acute Corticosterone | Decrease | Direct hormonal effect |

| Adrenalectomy | Increase | Removal of inhibitory corticosterone |

| L-NAME (NOS inhibitor) | Increase | Dependent on rhythmic corticosterone |

| Aminoguanidine (iNOS inhibitor) in Corticosterone-treated rats | Increase | Blocks iNOS-mediated inhibition |

Modulation of Neurotransmitter Systems (e.g., Dopamine)

The influence of corticosterone and nitric oxide extends to the modulation of key neurotransmitter systems, including the dopamine (B1211576) system, which is central to reward, motivation, and motor control. Corticosteroid hormones are known to interact with various neurotransmitter systems, including dopamine. frontiersin.org

Stress-induced changes in dopamine levels are well-documented, and this is an area where the interplay with corticosterone and nitric oxide is likely significant. Chronic stress can lead to dysregulated corticosterone levels, which in turn can impair dopaminergic transmission. For instance, chronically elevated corticosterone can impact the motivation for reward-seeking behaviors, a process heavily reliant on dopamine signaling. These effects can be sex-dependent, with chronic corticosterone impairing dopamine transporter function in males and decreasing dopamine tissue content in females in the dorsomedial striatum.

While direct studies on the "corticosterone nitroxide" compound are absent, the broader literature points to the involvement of nitric oxide in dopaminergic and glutamatergic signaling. Activation of D1 dopamine receptors can stimulate nitric oxide synthesis in the striatum, while D2 receptor activation can have the opposite effect. Given that stress and corticosterone can influence dopamine dynamics, and dopamine receptor activation modulates nitric oxide production, it is plausible that some of the effects of corticosterone on the dopamine system are mediated or modulated by nitric oxide.

Role in Hypothalamic-Pituitary-Adrenal (HPA) Axis Function and Stress Response

The hypothalamic-pituitary-adrenal (HPA) axis is the body's central stress response system, culminating in the release of corticosterone. The interaction between corticosterone and nitric oxide is a critical component of the regulatory feedback loops within this axis.

Nitric oxide appears to have a modulatory role in the HPA axis response to neural stimuli. The administration of a nitric oxide donor has been shown to attenuate the stress-induced secretion of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and corticosterone. Conversely, a general NOS inhibitor can enhance the ACTH and corticosterone response to stress. This suggests that NO, likely produced by neuronal NOS, acts as an inhibitory signal within the HPA axis, helping to regulate the magnitude of the stress response. elifesciences.org

During a stress response, the activation of the HPA axis leads to a rapid increase in corticosterone levels. This, in turn, can increase cellular metabolism and the formation of reactive nitrogen species, including nitric oxide. Elevated corticosterone can induce nNOS activity through a mineralocorticoid receptor-mediated pathway. This increase in NO can then downregulate glucocorticoid receptors in the hippocampus, which is a key site for negative feedback on the HPA axis. This downregulation of glucocorticoid receptors can lead to an increase in hypothalamic CRH, thereby perpetuating the stress response. youtube.com

This complex interplay suggests that the corticosterone-nitric oxide relationship is a crucial element in both the activation and regulation of the HPA axis, with significant implications for how the brain responds to and recovers from stress.

| Agent | Effect on HPA Axis Response to Stress | Mechanism |

|---|---|---|

| NO Donor | Attenuation | Inhibition of CRH, ACTH, and corticosterone secretion |

| General NOS Inhibitor | Enhancement | Removal of inhibitory NO signal |

| Corticosterone | Induction of nNOS | Downregulation of glucocorticoid receptors, potential for prolonged HPA axis activation |

Systemic and Organ Specific Interactions of Corticosterone and Nitric Oxide

Renal Nitric Oxide Synthase Expression and Glucocorticoid Influence

Glucocorticoids, such as corticosterone (B1669441), play a significant role in modulating the expression of nitric oxide synthase (NOS) isoforms within the kidney. ahajournals.orgnih.gov Chronic administration of adrenocorticotropic hormone (ACTH) or corticosterone has been shown to reduce the expression of NOS2 (inducible NOS, iNOS) and NOS3 (endothelial NOS, eNOS) in the kidney. ahajournals.orgnih.gov

In studies involving rats, corticosterone administration led to a significant decrease in Nos2 messenger RNA (mRNA) in both the renal cortex and medulla. ahajournals.orgnih.gov Specifically, Nos2 mRNA was reduced by 68±5% in the renal cortex and 62±6% in the medulla. ahajournals.orgnih.gov Similarly, Nos3 mRNA levels were decreased by 50±8% in the cortex. ahajournals.orgnih.gov A reduction in Nos1 (neuronal NOS, nNOS) mRNA was also observed in the renal medulla, with a decline of 29±7%. ahajournals.orgnih.gov These findings, confirmed by in situ hybridization and immunohistochemistry, indicate that glucocorticoids act to suppress the transcription of NOS genes in the kidney. ahajournals.orgnih.gov

The regulation of NOS expression by glucocorticoids is complex and can be influenced by various factors. For instance, glucocorticoids can directly reduce eNOS transcription through interactions with GATA transcription factors in human cell lines. nih.gov They can also increase the degradation of eNOS mRNA and reduce the stability of the eNOS protein. nih.gov Furthermore, glucocorticoids may lower intracellular calcium mobilization, which is a key factor in the activation of eNOS. nih.gov

The table below summarizes the effects of corticosterone on the mRNA expression of NOS isoforms in the rat kidney.

| Nitric Oxide Synthase Isoform | Renal Region | Percentage Decrease in mRNA Expression |

| Nos1 (nNOS) | Medulla | 29±7% |

| Nos2 (iNOS) | Cortex | 68±5% |

| Nos2 (iNOS) | Medulla | 62±6% |

| Nos3 (eNOS) | Cortex | 50±8% |

Cardiovascular System Modulation by Corticosterone-Nitric Oxide Cross-talk

The interaction between corticosterone and nitric oxide (NO) is a critical component in the regulation of cardiovascular function, particularly in modulating vascular tone and reactivity. nih.govingentaconnect.com Glucocorticoids exert their effects on the vasculature through various mechanisms that involve the modulation of NO biosynthesis. frontiersin.org While the initial response to glucocorticoids can involve an increase in NO production, sustained exposure leads to a significant repression of NO levels. frontiersin.org

One of the primary mechanisms by which glucocorticoids modulate the cardiovascular system is by suppressing the production of vasodilators, including nitric oxide, in endothelial cells. nih.govingentaconnect.comdroracle.ai This suppression can occur through the downregulation of endothelial nitric oxide synthase (eNOS) expression and activity. ingentaconnect.com For example, cortisol has been shown to produce a dose-dependent decrease in the release of NO from cultured bovine coronary artery endothelial cells. physiology.org This effect is associated with a significant decrease in eNOS protein levels, which appears to be due to an increased rate of eNOS protein degradation. physiology.org

In addition to their effects on NO production, glucocorticoids also enhance the vascular reactivity to vasoconstrictors like catecholamines. nih.govingentaconnect.comdroracle.ai This "permissive effect" means that while glucocorticoids may not have a direct vasoconstrictive effect on their own, they amplify the contractile response of vascular smooth muscle to other agonists. droracle.ai This is achieved, in part, by enhancing agonist-mediated pharmacomechanical coupling within the vascular smooth muscle cells. nih.govingentaconnect.com

The enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) plays a crucial role in regulating the effects of glucocorticoids on vascular reactivity. nih.gov There are two main isozymes of 11β-HSD: type 1, which has bidirectional activity, and type 2, which primarily converts active cortisol to inactive cortisone. nih.gov The presence of both types of 11β-HSD in vascular endothelial and smooth muscle cells suggests that the local metabolism of glucocorticoids is a key determinant of their vascular effects. nih.gov

The following table outlines the key modulatory effects of corticosterone-nitric oxide cross-talk in the cardiovascular system.

| Mechanism | Effect of Corticosterone | Consequence for Cardiovascular System |

| Nitric Oxide Production | Suppression of NO production in endothelial cells. nih.govingentaconnect.comdroracle.ai | Reduced vasodilation. |

| eNOS Expression | Downregulation of eNOS protein levels. physiology.org | Decreased NO synthesis. |

| Vascular Reactivity | Enhanced sensitivity to catecholamines. nih.govingentaconnect.comdroracle.ai | Increased vasoconstrictor response. |

| Pharmacomechanical Coupling | Enhancement in vascular smooth muscle cells. nih.govingentaconnect.com | Amplified contractile response to agonists. |

Immune System Regulation and Inflammatory Responses (mechanistic focus)

The interplay between corticosterone and nitric oxide is a pivotal mechanism in the regulation of the immune system and inflammatory responses. nih.govconsensus.app Corticosterone, as a glucocorticoid, is well-known for its potent anti-inflammatory and immunosuppressive properties. frontiersin.org A key target of glucocorticoid action in the context of inflammation is the inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO during an inflammatory response. pnas.orgoup.com

Glucocorticoids inhibit the expression of the inducible, but not the constitutive, forms of nitric oxide synthase in vascular endothelial cells. pnas.org This inhibition is a receptor-mediated event that involves the suppression of mRNA synthesis for the de novo production of the iNOS enzyme. pnas.org The inhibitory effect of glucocorticoids on cytokine-induced iNOS expression and NO production is partly mediated by the inhibition of nuclear factor-κB (NF-κB) activation. oup.com NF-κB is a key transcription factor that plays a central role in orchestrating the expression of pro-inflammatory genes, including iNOS. oup.com Glucocorticoids can induce the synthesis of IκB-α, an inhibitor of NF-κB, which in turn prevents the activation of NF-κB and the subsequent transcription of its target genes. oup.com

The role of corticosterone in immune regulation is complex, exhibiting both pro- and anti-inflammatory effects depending on the context. nih.govconsensus.app As a stress hormone, the levels of corticosterone can fluctuate, and these fluctuations determine the nature of the immune response. nih.govconsensus.app On one hand, corticosterone can act as a molecular signal to activate the body's immune system in response to stress. nih.govconsensus.app On the other hand, its inherent anti-inflammatory properties serve to control and stabilize the body's response, preventing excessive inflammation. nih.govconsensus.app

Nitric oxide itself is a versatile molecule in the immune system, acting as a defense molecule against infectious organisms and regulating the function of various immune cells, including macrophages, T lymphocytes, and neutrophils. nih.gov The interaction between glucocorticoids and the NO system is therefore crucial for maintaining immune homeostasis. In some inflammatory conditions, nitric oxide has been found to up-regulate the expression of the glucocorticoid receptor, potentially enhancing the anti-inflammatory effects of glucocorticoids when administered concurrently. nih.gov

The mechanistic actions of corticosterone in regulating inflammatory responses through the nitric oxide pathway are summarized in the table below.

| Mechanistic Action | Effect of Corticosterone | Impact on Inflammatory Response |

| iNOS Expression | Inhibition of inducible nitric oxide synthase expression. pnas.org | Decreased production of pro-inflammatory nitric oxide. |

| NF-κB Activation | Inhibition of NF-κB activation. oup.com | Suppression of pro-inflammatory gene transcription. |

| IκB-α Synthesis | Induction of IκB-α synthesis. oup.com | Prevention of NF-κB activation. |

| Glucocorticoid Receptor Expression | May be influenced by nitric oxide levels. nih.gov | Potential for enhanced anti-inflammatory effects. |

Mechanistic Investigations of Nitroxide Corticosterone Biological Activity

Molecular Targets and Receptor Interactions

The primary molecular targets for corticosteroids are the glucocorticoid and mineralocorticoid receptors. The binding of corticosterone (B1669441) nitroxide to these receptors is a critical determinant of its cellular effects.

Glucocorticoid Receptor-Mediated Mechanisms

The glucocorticoid receptor (GR) is a key mediator of the anti-inflammatory and metabolic effects of corticosteroids. The interaction of corticosterone nitroxide with the GR is a focal point of mechanistic studies. Research indicates that nitric oxide (NO) donors can decrease the ligand-binding ability of the GR. nih.gov This is attributed to the S-nitrosylation of critical cysteine residues within the receptor's hormone-binding and DNA-binding domains. nih.gov Consequently, the nitroxide group in this compound may modulate its binding affinity and subsequent receptor activation.

Studies have shown that NO donors can reduce both the number of ligand-binding sites and the binding affinity (Kd) of the GR. nih.gov This suggests that this compound might exhibit a different GR binding profile compared to native corticosterone.

Table 1: Comparative Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (%) |

| Dexamethasone (B1670325) | 100 |

| Corticosterone | 15 |

| This compound | Predicted Lower than Corticosterone |

Note: The binding affinity for this compound is inferred from the known effects of nitric oxide on the glucocorticoid receptor and requires direct experimental validation.

Mineralocorticoid Receptor Involvement

The mineralocorticoid receptor (MR) is another important target for corticosteroids, playing a crucial role in electrolyte balance and blood pressure regulation. Corticosterone naturally has a high affinity for the MR, similar to that of aldosterone. nih.govnih.govbioscientifica.com The presence of the nitroxide group could potentially alter the binding of corticosterone to the MR. While direct studies on this compound's interaction with the MR are limited, the structural modification could influence its affinity and functional activity, potentially leading to altered downstream signaling. Aldosterone and corticosterone can rapidly influence neuronal activity through MR-mediated mechanisms that involve the ERK1/2 pathway. nih.gov

Table 2: Receptor Specificity of Corticosteroids

| Receptor | Endogenous Ligands | Potential Interaction with this compound |

| Glucocorticoid Receptor (GR) | Cortisol, Corticosterone | Potentially altered binding affinity and activation due to the nitroxide moiety. |

| Mineralocorticoid Receptor (MR) | Aldosterone, Corticosterone | Potential for modified binding and functional outcomes. |

Second Messenger Systems and Downstream Signaling Cascades

Beyond direct receptor binding and genomic regulation, corticosteroids can elicit rapid, non-genomic effects by modulating intracellular second messenger systems and signaling cascades. nih.gov The nitroxide component of this compound may significantly influence these pathways.

Furthermore, corticosterone is known to activate the mitogen-activated protein kinase (MAPK) signaling cascade, including pathways involving ERK, p38, and JNK. nih.gov The MAPK pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. nih.gov Studies on the rapid-acting antidepressant nitrous oxide, which shares a nitrogen oxide functional group, have shown convergence on MAPK-DUSP signaling in the brain. biorxiv.orgbiorxiv.org This suggests that the nitroxide moiety in this compound could play a role in modulating MAPK signaling.

Table 3: Corticosteroid Effects on Second Messenger Pathways

| Second Messenger System / Signaling Cascade | Effect of Corticosterone | Potential Influence of this compound |

| Cyclic AMP (cAMP) | Rapid increase in cellular levels. nih.govoup.com | Potential modulation of cAMP production and downstream signaling. |

| Mitogen-Activated Protein Kinase (MAPK) | Activation of ERK, p38, and JNK pathways. nih.gov | Possible altered regulation of MAPK signaling pathways. |

Advanced Methodologies and Spin Label Applications in Corticosteroid Research

Synthesis and Characterization of Steroid-Nitroxide Conjugates (e.g., spin-labeled corticosterone (B1669441) analogues)

The foundation of utilizing spin-labeling in corticosteroid research lies in the successful synthesis and thorough characterization of steroid-nitroxide conjugates. These hybrid molecules retain the fundamental structure of the corticosteroid while incorporating a stable nitroxide radical, which serves as a reporter group for EPR spectroscopy.

Novel Synthetic Approaches for Nitroxide Derivatization

The conjugation of a nitroxide moiety to a corticosteroid, such as corticosterone, requires synthetic strategies that are both efficient and selective, preserving the biological activity of the steroid. A prominent approach involves the esterification of a hydroxyl group on the steroid with a carboxylated nitroxide derivative.

A notable example of a modern synthetic route is the Steglich-type esterification . This method utilizes a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as a coupling agent to facilitate the formation of an ester linkage between the steroid's hydroxyl group and the carboxylic acid group of a nitroxide spin label, for instance, 3-(carboxy)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (PCA). This reaction is typically carried out under mild conditions to prevent the degradation of both the steroid and the nitroxide radical. The reaction proceeds by activating the carboxylic acid of the nitroxide with EDC, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the hydroxyl group of the corticosteroid.

For corticosterone, the primary hydroxyl group at the C-21 position is the most likely and sterically favorable site for such an esterification reaction. This targeted derivatization ensures that the core structure of the corticosteroid, which is crucial for its biological activity, remains largely unaltered.

Purity and Stability Assessment of Spin-Labeled Steroids

Following synthesis, the purity and stability of the resulting spin-labeled steroid are of paramount importance for its reliable use in biological studies. Purity is typically assessed using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), which separate the conjugate from unreacted starting materials and byproducts. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are employed to confirm the chemical structure and molecular weight of the corticosterone-nitroxide conjugate.

The stability of the nitroxide spin label within the conjugate is a critical factor, as its paramagnetic properties are essential for EPR detection. The stability can be influenced by the choice of the nitroxide itself and the local microenvironment. For instance, studies on spin-labeled dexamethasone (B1670325) have shown that pyrrolidine-based nitroxides like PCA (3-(carboxy)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy) exhibit greater stability in cellular environments compared to piperidine-based nitroxides like TEMPO ((2,2,6,6-tetramethyl-1-piperidinyloxy)oxyl).

The stability of the EPR signal of these conjugates can be quantitatively assessed over time in biological media or in the presence of cells. For example, the EPR signal intensity of a spin-labeled corticosteroid can be monitored after incubation with cells to determine its half-life within the cellular environment.

| Spin Label | Type | Relative Stability in HaCaT Cells (after 180 min) |

| Dx-TEMPO | Piperidine-based | Signal decreased to non-detectable levels |

| Dx-PCA | Pyrrolidine-based | Signal decreased to 93% of initial intensity |

This table illustrates the comparative stability of two different nitroxide labels conjugated to dexamethasone (Dx) in a cellular environment, highlighting the superior stability of the PCA-based label.

Electron Paramagnetic Resonance (EPR) Spectroscopy in Studying Corticosteroid Interactions

EPR spectroscopy is a powerful technique that detects the presence of unpaired electrons, making it uniquely suited for studying spin-labeled molecules like corticosterone nitroxide. By analyzing the EPR spectrum, detailed information about the local environment, mobility, and interactions of the spin-labeled corticosteroid can be obtained.

In Vitro Applications: Membrane Dynamics, Protein Binding

In vitro applications of EPR with spin-labeled corticosterone provide valuable insights into its behavior at the molecular level.

Membrane Dynamics: Corticosteroids are known to interact with cellular membranes, and spin-labeled analogues can be used to probe these interactions. By incorporating this compound into model membranes or live cell membranes, changes in the EPR spectrum can reveal information about the location, orientation, and mobility of the steroid within the lipid bilayer. The degree of spectral broadening and the hyperfine splitting constants are sensitive to the rotational and translational motion of the spin label, providing a measure of the local membrane fluidity and the extent of the steroid's partitioning into the membrane.

Protein Binding: Many of the physiological effects of corticosteroids are mediated through their binding to specific receptor proteins. EPR spectroscopy can be a powerful tool to study these binding events. When a spin-labeled corticosterone binds to a protein, its rotational motion becomes restricted, leading to a significant change in the shape of the EPR spectrum. This allows for the determination of binding affinities and the characterization of the steroid's binding pocket. For example, studies with a spin-labeled dihydrotestosterone (B1667394) have successfully used EPR to determine the binding parameters to bovine serum albumin, demonstrating the feasibility of this approach for steroid-protein interactions.

In Vivo EPR for Redox State and Microenvironment Analysis

A groundbreaking application of EPR is its extension to in vivo measurements, which allows for the non-invasive study of physiological and pathological processes in living organisms. The reduction of the nitroxide radical to its EPR-silent hydroxylamine (B1172632) form is sensitive to the local redox environment. mdpi.commdpi.comnih.gov

By administering a spin-labeled corticosteroid like this compound to an animal model, in vivo EPR imaging can be used to map the redox status of different tissues and organs. mdpi.com The rate of signal decay of the nitroxide probe provides a quantitative measure of the local reducing capacity. mdpi.commdpi.com This approach has been successfully used to visualize the redox status in the brains of living animals, offering a powerful tool to investigate the role of oxidative stress in various diseases and the potential modulatory effects of corticosteroids. mdpi.com Furthermore, the spectral characteristics of the nitroxide can provide information about the local microenvironment, such as oxygen concentration and pH.

Biochemical and Cellular Assays for Nitroxide-Mediated Effects

Beyond their role as spectroscopic probes, nitroxides themselves possess intrinsic biological activities, primarily related to their antioxidant properties. mdpi.comnih.govnih.gov When conjugated to a corticosteroid, the nitroxide moiety can impart additional functionalities to the molecule, which can be assessed through various biochemical and cellular assays.

Nitroxides are known to be potent scavengers of reactive oxygen species (ROS) and can act as superoxide (B77818) dismutase (SOD) mimics. mdpi.comnih.govnih.gov This antioxidant activity can be quantified using biochemical assays. For instance, the ability of this compound to inhibit lipid peroxidation can be measured in vitro. A specific assay involves monitoring the autoxidation of a substrate like tetrahydrofuran (B95107) (THF) initiated by a radical initiator. The inhibitory effect of the nitroxide on the rate of oxygen consumption provides a quantitative measure of its antioxidant potency. nih.govacs.org

Cellular assays can be employed to investigate the effects of the nitroxide moiety on cell function. For example, the ability of this compound to protect cells from oxidative stress-induced damage can be assessed by exposing cultured cells to an oxidizing agent in the presence and absence of the conjugate and then measuring cell viability or markers of apoptosis. Furthermore, the impact of the nitroxide on cellular redox-sensitive signaling pathways can be investigated by measuring the activation of transcription factors like NF-κB or the expression of antioxidant enzymes. nih.gov

| Assay Type | Parameter Measured | Relevance |

| Biochemical | ||

| Inhibited Autoxidation | Rate of oxygen consumption | Quantifies antioxidant activity against peroxyl radicals nih.govacs.org |

| Cellular | ||

| Cell Viability Assay | Cell survival after oxidative challenge | Assesses cytoprotective effects |

| Apoptosis Assay | Markers of programmed cell death | Determines the ability to prevent oxidative stress-induced apoptosis |

| Reporter Gene Assay | Activation of redox-sensitive transcription factors (e.g., NF-κB) | Investigates modulation of cellular signaling pathways |

This table provides examples of biochemical and cellular assays that can be used to evaluate the biological effects mediated by the nitroxide component of a corticosterone-nitroxide conjugate.

Emerging Research Frontiers and Conceptual Advances

Integrated Omics Approaches in Glucocorticoid-Nitric Oxide Research

The advent of high-throughput omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to view the complex interactions between glucocorticoid and nitric oxide signaling pathways. An integrated, multi-omics approach is poised to unravel the systems-level effects of this crosstalk, moving beyond single-gene or single-protein analyses.

While comprehensive multi-omics studies specifically targeting the glucocorticoid-nitric oxide axis are still emerging, foundational work in each domain highlights the potential of an integrated approach tue.nlresearchgate.net. Genomic studies, including genome-wide association studies (GWAS), have started to identify genetic variations in the glucocorticoid receptor gene (NR3C1) that may influence individual responses to glucocorticoids semanticscholar.org. Extending such studies to include genes for nitric oxide synthases (NOS) could reveal how genetic predispositions in both pathways collectively impact physiological outcomes.

Transcriptomic analyses have shown that glucocorticoids can rapidly alter the expression of a wide array of genes, some within minutes of exposure semanticscholar.org. Notably, glucocorticoids are known to inhibit the induction of inducible nitric oxide synthase (iNOS) by down-regulating the activity of transcription factors like NF-κB nih.gov. Conversely, some research suggests that nitric oxide can up-regulate the expression of the glucocorticoid receptor, potentially sensitizing cells to glucocorticoid action thermofisher.com. A combined transcriptomic and proteomic approach could elucidate the full spectrum of genes and proteins whose expression is co-regulated by both signaling molecules, providing a more holistic view of their synergistic or antagonistic interactions.

Metabolomics provides a snapshot of the small-molecule metabolites within a biological system, reflecting the downstream consequences of genomic and proteomic changes semanticscholar.org. Given that both glucocorticoids and nitric oxide influence metabolic processes, a metabolomic analysis could uncover novel biomarkers and metabolic pathways that are uniquely altered by the interplay of these two signaling molecules. For instance, alterations in arginine metabolism, the substrate for NO synthesis, could be correlated with changes in glucocorticoid-induced metabolic pathways.

The integration of these omics datasets, often referred to as systems biology, holds the promise of constructing comprehensive network models of glucocorticoid-nitric oxide interactions. Such models would not only enhance our fundamental understanding but also aid in identifying novel therapeutic targets at the intersection of these critical signaling pathways.

| Omics Approach | Potential Application in Glucocorticoid-Nitric Oxide Research | Key Findings from Related Research |

| Genomics | Identification of genetic variants in both glucocorticoid and nitric oxide pathway genes that modulate individual responses. | Variants in the glucocorticoid receptor gene (NR3C1) are associated with differential glucocorticoid sensitivity semanticscholar.org. |

| Transcriptomics | Characterization of the complete set of genes co-regulated by glucocorticoids and nitric oxide. | Glucocorticoids inhibit the expression of inducible nitric oxide synthase (iNOS) nih.gov. Nitric oxide may up-regulate glucocorticoid receptor expression thermofisher.com. |

| Proteomics | Analysis of protein-level changes, including post-translational modifications, resulting from the crosstalk between the two pathways. | Identification of protein signatures that distinguish glucocorticoid-responsive patients semanticscholar.org. |

| Metabolomics | Discovery of metabolic fingerprints and novel biomarkers associated with combined glucocorticoid and nitric oxide activity. | Metabolomic approaches are promising for developing non-invasive biomarkers of glucocorticoid response semanticscholar.org. |

| Integrated Omics | Construction of systems-level models to understand the complex, dynamic interactions between the two signaling networks. | Integrated approaches are beginning to be explored for understanding glucocorticoid response in various diseases tue.nl. |

Computational Modeling and Simulation of Molecular Interactions

Computational modeling and molecular dynamics simulations are becoming indispensable tools for dissecting the molecular mechanisms that govern the interaction between glucocorticoids and the nitric oxide signaling pathway. These in silico approaches allow for the investigation of molecular interactions at a level of detail that is often unattainable through experimental methods alone.

A key area of interest for computational modeling is the direct interaction between nitric oxide and the glucocorticoid receptor (GR). Experimental evidence suggests that nitric oxide can inhibit the binding of glucocorticoids to the GR through S-nitrosylation of critical cysteine residues within the receptor's structure tue.nl. This modification can decrease the receptor's affinity for its ligand and, consequently, dampen the cellular response to glucocorticoids. Molecular dynamics simulations could provide a dynamic, atomistic view of this process, revealing how S-nitrosylation alters the conformational landscape of the GR's ligand-binding domain and affects its interaction with corticosterone (B1669441). Such simulations can calculate changes in binding energies and identify the specific structural rearrangements responsible for the reduced affinity tue.nl.

Furthermore, computational models are being developed to understand the complex biochemical pathways of nitric oxide synthases (NOS), the enzymes responsible for NO production. These models can simulate the effects of various factors, such as substrate availability and oxidative stress, on NOS activity and its potential for becoming "uncoupled," a state where it produces superoxide (B77818) instead of nitric oxide researchgate.net. By integrating these NOS models with models of the glucocorticoid signaling pathway, researchers can simulate how glucocorticoid-induced changes in the cellular environment might impact NOS function and vice versa.

Systems-level computational models can also be employed to simulate the broader signaling networks involved. These models can incorporate multiple layers of regulation, from gene transcription to protein-protein interactions and metabolic changes, to predict the cellular response to varying levels of glucocorticoids and nitric oxide. This can help in understanding the context-dependent nature of their interaction, for example, why glucocorticoids might have pro- or anti-inflammatory effects in different cellular environments. While direct computational studies on a "corticosterone nitroxide" molecule are not available, the modeling of the fundamental interactions between corticosterone, its receptor, and the nitric oxide pathway is a vibrant and promising field of research.

| Modeling Technique | Application in Glucocorticoid-Nitric Oxide Research | Potential Insights |

| Molecular Docking | Predicting the binding of corticosterone to the glucocorticoid receptor. | Understanding the specific molecular interactions that stabilize the hormone-receptor complex. |

| Molecular Dynamics | Simulating the structural changes in the glucocorticoid receptor upon S-nitrosylation by nitric oxide. | Elucidating the mechanism by which nitric oxide inhibits glucocorticoid binding tue.nl. |

| Quantum Mechanics | Calculating the electronic properties of the interaction between nitric oxide and cysteine residues in the glucocorticoid receptor. | Providing a detailed understanding of the chemical reaction of S-nitrosylation. |

| Systems Biology Modeling | Simulating the entire signaling cascade, from receptor activation to gene expression changes, in response to both glucocorticoids and nitric oxide. | Predicting the emergent properties of the system and identifying key regulatory nodes. |

Development of Advanced Research Probes

The development of sophisticated research probes is crucial for the real-time visualization and quantification of the molecular events underlying the crosstalk between corticosterone and nitric oxide signaling in living cells and organisms. These advanced tools are moving research beyond static measurements to a dynamic understanding of these signaling pathways.

Fluorescent probes are at the forefront of this technological advancement. Highly sensitive and selective fluorescent sensors for nitric oxide have been developed, allowing for the imaging of NO production with high spatial and temporal resolution austinpublishinggroup.com. These probes, such as the diaminofluorescein (DAF) family, react with nitric oxide to produce a fluorescent product, enabling researchers to visualize localized changes in NO concentration within cellular compartments. Similarly, fluorescently labeled glucocorticoids or antibodies against the glucocorticoid receptor are used to track the receptor's movement from the cytoplasm to the nucleus upon activation.

A particularly powerful class of probes for studying molecular interactions are those based on Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) researchgate.netnih.gov. These techniques rely on the transfer of energy between a donor and an acceptor molecule when they are in close proximity. FRET and BRET-based biosensors can be genetically encoded and expressed within cells to monitor protein-protein interactions, conformational changes, and the levels of second messengers in real-time tue.nlfrontiersin.org. For instance, a FRET sensor could be designed with the ligand-binding domain of the glucocorticoid receptor flanked by two fluorescent proteins. Binding of corticosterone would induce a conformational change, altering the distance between the fluorescent proteins and thus the FRET signal. In principle, similar sensors could be developed to detect the S-nitrosylation of the glucocorticoid receptor or the interaction between the receptor and other signaling proteins that are modulated by nitric oxide.

For in vivo studies, novel imaging agents are being developed for techniques like magnetic resonance imaging (MRI) to monitor nitric oxide production non-invasively semanticscholar.orgnih.gov. These "smart" contrast agents change their magnetic properties upon reacting with nitric oxide, allowing for the mapping of NO signaling in deep tissues. While probes specifically designed to simultaneously report on both corticosterone and nitric oxide activity are still in the early stages of conception, the existing toolkit of advanced probes for each individual pathway provides a solid foundation for future development in this area. The combination of these advanced probes with high-resolution microscopy techniques is set to revolutionize our understanding of the dynamic interplay between glucocorticoid and nitric oxide signaling.

| Probe Type | Principle of Action | Application in Glucocorticoid-Nitric Oxide Research |

| Small-Molecule Fluorescent Probes | Chemical reaction with the target molecule (e.g., nitric oxide) leads to a change in fluorescence. | Real-time imaging of nitric oxide production in living cells austinpublishinggroup.com. |

| Genetically Encoded Biosensors (FRET/BRET) | Ligand binding or protein-protein interaction induces a conformational change that alters the energy transfer between a donor and acceptor fluorophore. | Monitoring glucocorticoid receptor activation and its interaction with other proteins in real-time tue.nlfrontiersin.org. |

| Immunofluorescence Probes | Fluorescently labeled antibodies that bind to specific target proteins. | Visualization of the subcellular localization of the glucocorticoid receptor and nitric oxide synthases. |

| MRI Contrast Agents | Interaction with nitric oxide alters the magnetic properties of the agent, leading to a change in the MRI signal. | Non-invasive, whole-body imaging of nitric oxide production in vivo semanticscholar.orgnih.gov. |

Q & A

Basic Research Questions

Q. What are the common methodological challenges in detecting corticosterone nitroxide in biological samples, and how can they be addressed?

- Methodological Answer : Detection requires combining corticosterone quantification (e.g., immunoassays) with nitroxide-specific techniques like electron paramagnetic resonance (EPR) spectroscopy. Challenges include:

- Sample timing : Circadian rhythms affect corticosterone levels; standardized collection times (e.g., morning vs. evening) are critical .

- Interference mitigation : Nitroxide radicals may interact with biological matrices. Use spin-trapping agents or orthogonal labeling (e.g., copper(II)-nitroxide pairs) to improve signal specificity .

- Validation : Parallel experiments with control groups (e.g., unlabeled corticosterone) and replication across multiple batches ensure reproducibility .

Q. How does the structural configuration of this compound influence its stability in experimental conditions?

- Methodological Answer : Stability depends on steric hindrance and nitroxide group proximity.

- Steric protection : Methyl groups around the nitroxide moiety reduce radical quenching (e.g., GTEMPO derivatives with 5.8–6.1 Å inter-nitroxide distances show enhanced stability) .

- Environmental factors : Avoid reducing agents (e.g., ascorbate) and use inert atmospheres (N₂/Ar) during synthesis and storage .

- Validation : Monitor decay kinetics via EPR or UV-Vis spectroscopy under varying pH and temperature .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve discrepancies in distance measurements obtained via spin-labeling techniques for this compound-protein interactions?

- Methodological Answer : Discrepancies often arise from label flexibility or conformational dynamics. Solutions include:

- Rigid spin labels : Use bipedal chelators (e.g., CuNTA) instead of flexible nitroxides to narrow distance distributions in pulsed EPR experiments (e.g., DEER) .

- Multi-conformer modeling : Integrate DEER data with computational tools like DEER-PREdict to account for protein flexibility and label rotamers .

- Cross-validation : Compare results with orthogonal techniques (e.g., NMR-PRE or cryo-EM) to confirm spatial arrangements .

Q. How can computational modeling be integrated with spectroscopic data to refine the conformational dynamics of this compound in membrane environments?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Parameterize force fields using EPR-derived distance restraints (e.g., from site-directed spin labeling) to model membrane insertion and lipid interactions .

- Quantum mechanical (QM) calculations : Optimize nitroxide electronic structures to predict hyperfine coupling constants, which can be validated against experimental EPR spectra .

- Hybrid approaches : Use DEER-PREdict to generate ensemble models that reconcile spectroscopic data with MD trajectories .

Q. What factors contribute to contradictory findings in studies examining this compound’s role in oxidative stress pathways?

- Methodological Answer : Contradictions often stem from:

- Dosage variability : Non-linear dose-response relationships require testing multiple concentrations and timepoints .

- Model systems : Differences in cell types (e.g., neuronal vs. endocrine) or species (e.g., inbred rat strains) alter redox signaling pathways .

- Control experiments : Include ROS scavengers (e.g., TEMPOL) and corticosterone-only controls to isolate nitroxide-specific effects .

Methodological Design and Data Analysis

Q. How should researchers design experiments to minimize confounding variables when studying this compound’s pharmacokinetics?

- Methodological Answer :

- Standardized protocols : Fix variables like sample collection time, diet, and light/dark cycles to reduce biological noise .

- Blinded analysis : Use automated EPR data processing (e.g., DEER-PREdict) to eliminate observer bias .

- Power analysis : Pre-determine sample sizes using pilot studies to ensure statistical robustness, especially for small-effect phenotypes .

Q. What advanced techniques are available to track this compound’s real-time interactions in live cells?

- Methodological Answer :

- Profluorescent nitroxides : Use self-reporting probes where radical quenching correlates with fluorescence recovery (e.g., GTEMPO-based polymers) .

- Time-resolved EPR : Employ rapid-freeze methods or microfluidic setups to capture transient interactions at millisecond resolution .

- Super-resolution imaging : Combine nitroxide labeling with STED or PALM microscopy for subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.